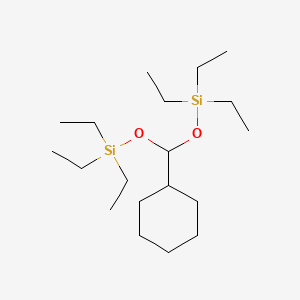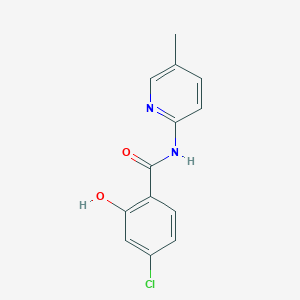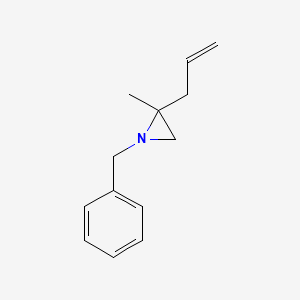
5-Cyclohexyl-3,3,7,7-tetraethyl-4,6-dioxa-3,7-disilanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(triethylsiloxy)methyl]cyclohexane is an organosilicon compound characterized by the presence of triethylsiloxy groups attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(triethylsiloxy)methyl]cyclohexane typically involves the reaction of cyclohexane derivatives with triethylsiloxy reagents under controlled conditions. One common method involves the use of cyclohexylmethyl chloride and triethylsiloxy lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of [Bis(triethylsiloxy)methyl]cyclohexane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(triethylsiloxy)methyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles such as halides or alkoxides replace the triethylsiloxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[Bis(triethylsiloxy)methyl]cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which [Bis(triethylsiloxy)methyl]cyclohexane exerts its effects is primarily through its ability to undergo various chemical transformations. The triethylsiloxy groups can act as protecting groups, stabilizing reactive intermediates during synthesis. Additionally, the compound can participate in catalytic cycles, facilitating the formation of desired products in organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
[Bis(trimethylsiloxy)methyl]cyclohexane: Similar in structure but with trimethylsiloxy groups instead of triethylsiloxy groups.
[Bis(vinyldimethylsiloxy)methyl]cyclohexane: Contains vinyldimethylsiloxy groups, offering different reactivity and applications.
[Bis(trimethylsiloxy)methyl]silane: A related compound with a silane core, used in similar applications.
Uniqueness
[Bis(triethylsiloxy)methyl]cyclohexane is unique due to the presence of triethylsiloxy groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness allows for specific applications in organic synthesis and materials science that may not be achievable with other related compounds.
Propiedades
Número CAS |
530113-81-6 |
|---|---|
Fórmula molecular |
C19H42O2Si2 |
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
[cyclohexyl(triethylsilyloxy)methoxy]-triethylsilane |
InChI |
InChI=1S/C19H42O2Si2/c1-7-22(8-2,9-3)20-19(18-16-14-13-15-17-18)21-23(10-4,11-5)12-6/h18-19H,7-17H2,1-6H3 |
Clave InChI |
VRAIDGLXBCSFHI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(C1CCCCC1)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)




![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)

